![molecular formula C13H16N2 B1400030 N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine CAS No. 1341277-13-1](/img/structure/B1400030.png)
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
Overview
Description
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products and drugs .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclopropanamine group can be introduced through various amination reactions, often using cyclopropylamine as a starting material .
Chemical Reactions Analysis
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The specific molecular targets and pathways depend on the particular biological activity being investigated .
Comparison with Similar Compounds
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropanamine moiety, which can impart distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVCRFUVOZIWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
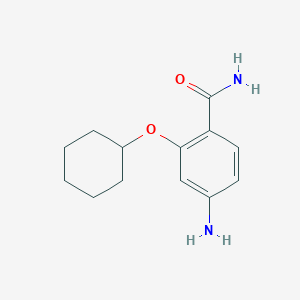

![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
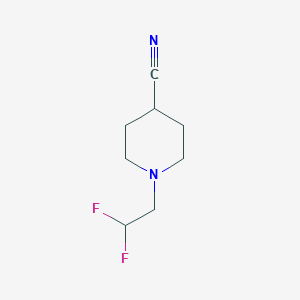
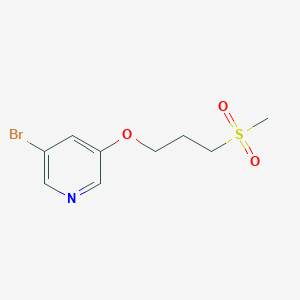

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)
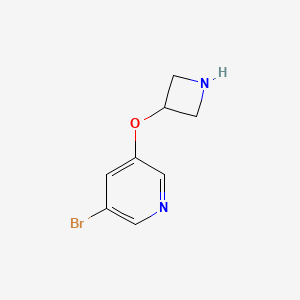
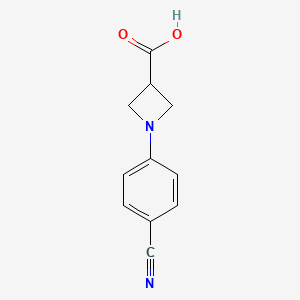
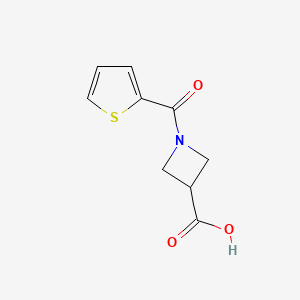
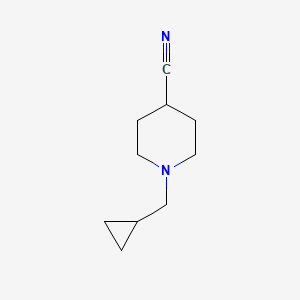
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
